molecular formula C14H24O B1601180 2-Decylfuran CAS No. 83469-85-6

2-Decylfuran

Cat. No.: B1601180
CAS No.: 83469-85-6
M. Wt: 208.34 g/mol
InChI Key: PIBKIYYQPWSUDP-UHFFFAOYSA-N
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Description

2-Decylfuran is an organic compound with the molecular formula C14H24O. It belongs to the class of furans, which are characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of a decyl group (a ten-carbon chain) at the 2-position of the furan ring distinguishes this compound from other furans.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Decylfuran can be synthesized through various methods, including the cyclization of decyl-substituted furan derivatives. One common approach involves the reaction of decylamine with furan in the presence of a strong acid catalyst. The reaction conditions typically require high temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic hydrogenation of furan derivatives. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas under high pressure and temperature. The resulting product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Decylfuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the furan ring and the decyl group.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The reaction typically occurs under acidic conditions and at elevated temperatures.

  • Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst. The reaction is usually carried out in anhydrous solvents and under an inert atmosphere.

  • Substitution: Substitution reactions involving this compound often require electrophilic or nucleophilic reagents. For example, halogenation can be performed using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of decyl-substituted furanones or decyl-substituted furan acids.

  • Reduction: Reduction reactions typically yield decyl-substituted tetrahydrofurans or other reduced furan derivatives.

  • Substitution: Substitution reactions can produce halogenated 2-Decylfurans or other substituted furan derivatives.

Scientific Research Applications

2-Decylfuran has various scientific research applications across different fields:

  • Chemistry: In organic synthesis, this compound serves as a building block for the preparation of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

  • Biology: this compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

  • Medicine: Research has explored the use of this compound in drug discovery and development. Its ability to modulate biological pathways and interact with molecular targets makes it a potential candidate for therapeutic applications.

  • Industry: In the chemical industry, this compound is used as an intermediate in the production of various chemicals, including surfactants, lubricants, and plasticizers. Its unique properties contribute to the development of new materials with improved performance and functionality.

Mechanism of Action

The mechanism by which 2-Decylfuran exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or signaling molecules. The exact molecular pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and antioxidant activity.

Comparison with Similar Compounds

2-Decylfuran is similar to other furan derivatives, such as 2-ethylfuran, 2-propylfuran, and 2-butylfuran. its unique decyl group provides distinct chemical and biological properties. Compared to these compounds, this compound exhibits higher stability, increased lipophilicity, and enhanced biological activity. These differences make this compound a valuable compound in various applications.

Properties

IUPAC Name

2-decylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15-14/h10,12-13H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBKIYYQPWSUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232360
Record name 2-Decylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless solid; Spicy, fatty aroma
Record name 2-Decylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1484/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

264.00 to 266.00 °C. @ 760.00 mm Hg
Record name 2-Decylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-Decylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1484/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

83469-85-6
Record name 2-Decylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83469-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Decylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083469856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Decylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DECYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76WY03R089
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Decylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

29.00 to 32.00 °C. @ 760.00 mm Hg
Record name 2-Decylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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